molecular formula C18H11ClO7 B13132215 2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate CAS No. 87712-27-4

2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate

Katalognummer: B13132215
CAS-Nummer: 87712-27-4
Molekulargewicht: 374.7 g/mol
InChI-Schlüssel: MOORYQUMSNLMSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is an organic compound derived from anthraquinone It features a complex structure with multiple functional groups, including chloro, hydroxy, and diacetate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate typically involves the following steps:

    Starting Material: The synthesis begins with anthraquinone as the starting material.

    Chlorination: Anthraquinone is chlorinated to introduce the chloro group at the 2-position.

    Hydroxylation: The hydroxyl group is introduced at the 5-position through a hydroxylation reaction.

    Oxidation: The compound undergoes oxidation to form the 9,10-dioxo groups.

    Acetylation: Finally, the diacetate groups are introduced through acetylation reactions at the 1,4-positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination, hydroxylation, oxidation, and acetylation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the hydroxy group.

    Reduction: The compound can be reduced to form different hydroxyanthracene derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or further oxidized anthraquinone derivatives.

    Reduction: Formation of hydroxyanthracene derivatives.

    Substitution: Formation of substituted anthraquinone derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of anthracycline antibiotics.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical compounds.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit enzymes involved in DNA synthesis and repair, contributing to its antimicrobial and anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dihydroxy-9,10-anthraquinone (Quinizarin): Similar structure but lacks the chloro and diacetate groups.

    2-Chloro-9,10-anthraquinone: Similar but lacks the hydroxy and diacetate groups.

    5-Hydroxy-9,10-anthraquinone: Similar but lacks the chloro and diacetate groups.

Uniqueness

2-Chloro-5-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is unique due to the presence of both chloro and diacetate groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

87712-27-4

Molekularformel

C18H11ClO7

Molekulargewicht

374.7 g/mol

IUPAC-Name

(4-acetyloxy-3-chloro-8-hydroxy-9,10-dioxoanthracen-1-yl) acetate

InChI

InChI=1S/C18H11ClO7/c1-7(20)25-12-6-10(19)18(26-8(2)21)15-14(12)17(24)13-9(16(15)23)4-3-5-11(13)22/h3-6,22H,1-2H3

InChI-Schlüssel

MOORYQUMSNLMSN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=CC=C3O)OC(=O)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.